N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
Description
N-{[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a triazole-based sulfonamide derivative characterized by a 1,2,4-triazole core substituted with an allylsulfanyl group at position 5, a methyl group at position 4, and a 4-chlorobenzenesulfonamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
4-chloro-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-8-21-13-17-16-12(18(13)2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZUCYAOSFKHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" typically involves the alkylation of a triazole derivative with an allyl group, followed by sulfonation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often require a base like sodium hydroxide or potassium carbonate and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Precise temperature control and careful monitoring of reaction time are crucial to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, batch or continuous-flow reactors can be employed to produce this compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" undergoes several types of reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfonamide and triazole moieties can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used. Substitution reactions might involve reagents such as alkyl halides, acyl chlorides, or strong nucleophiles.
Major Products: Oxidation reactions yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is utilized as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It serves as a probe to study enzyme interactions and cellular processes due to its reactive groups.
Medicine: Investigations are ongoing into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
Mechanism: The compound exerts its effects through interactions involving its triazole and sulfonamide functional groups. These groups can form hydrogen bonds, electrostatic interactions, and coordinate with metal ions.
Molecular Targets and Pathways: The triazole ring is known to bind to specific enzyme sites, while the sulfonamide group can interact with proteins, potentially inhibiting their activity. This makes the compound a useful tool in studying biochemical pathways and drug development.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares its 1,2,4-triazole scaffold with several analogs (Table 1). Key structural differences arise from substituents at positions 3, 4, and 5 of the triazole ring and the nature of the sulfonamide/acetamide groups:
Key Observations :
- The 4-chlorobenzenesulfonamide moiety enhances hydrophobicity and may improve membrane permeability compared to acetamide derivatives (e.g., ).
Pharmacological and Physicochemical Properties
Physicochemical Properties
Data from triazole-acetamide derivatives (e.g., ) provide insights into expected properties:
- Melting Points : Ranged from 216°C to 273°C for analogs with nitro, acetyl, or methyl substituents . The target compound’s allylsulfanyl group may lower melting points due to reduced crystallinity.
- Spectral Data : IR and NMR profiles of analogs confirm characteristic C–S (1050–1250 cm⁻¹), C=N (1600–1650 cm⁻¹), and sulfonamide S=O (1150–1350 cm⁻¹) stretches .
Biological Activity
N-{[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a compound with significant potential in various biological applications. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : C14H18ClN4O2S2
- Molecular Weight : 358.87 g/mol
- CAS Number : 338421-50-4
Antimicrobial Properties
Research indicates that compounds in the triazole family exhibit antimicrobial activity. This compound has shown efficacy against various bacterial strains. A study demonstrated its potential against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a mechanism that may inhibit cell wall synthesis or disrupt metabolic pathways.
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. The compound has been tested against fungi such as Candida albicans, showing promising results in inhibiting fungal growth at low concentrations. The mechanism appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial potential of the compound.
- Methodology : Disk diffusion method was employed to assess the inhibition zones against selected pathogens.
- Results : The compound exhibited a significant inhibition zone against E. coli (15 mm) and S. aureus (18 mm), indicating strong antibacterial properties.
-
Antifungal Assessment :
- Objective : To determine antifungal activity against C. albicans.
- Methodology : Broth microdilution assay was used to determine the Minimum Inhibitory Concentration (MIC).
- Results : The MIC was found to be 32 µg/mL, demonstrating effective antifungal activity.
Summary of Findings
The biological activity of this compound highlights its potential as an antimicrobial and antifungal agent. Its efficacy against resistant bacterial strains and common fungal pathogens positions it as a candidate for further development in pharmaceutical applications.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN4O2S2 |
| Molecular Weight | 358.87 g/mol |
| CAS Number | 338421-50-4 |
| Antibacterial Activity | Active against E. coli and S. aureus |
| Antifungal Activity | MIC = 32 µg/mL against C. albicans |
Q & A
Q. What are the optimal synthetic routes for N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide, and how can reaction conditions be standardized?
- Methodological Guidance : The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. Key steps include:
- Allylsulfanyl group introduction : Use allyl bromide or allylthiol under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the triazole ring .
- Sulfonamide coupling : React 4-chlorobenzenesulfonyl chloride with the triazole-methylamine intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for high purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Guidance :
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm regioselectivity at the triazole ring .
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify allylsulfanyl (–S–CH₂–CH=CH₂) and sulfonamide (–SO₂–NH–) moieties. HSQC and HMBC aid in assigning quaternary carbons .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict nonlinear optical (NLO) properties of this compound?
- Methodological Guidance :
- Computational Setup : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate polarizability (α) and hyperpolarizability (β). Include solvent effects (PCM model for DMSO) .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions involving the sulfonamide and triazole groups .
- Key Metrics : High β values (>1,000 × 10⁻³⁰ esu) suggest potential NLO applications in photonic devices .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?
- Methodological Guidance :
- Assay Standardization : Use MTT assays with consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin). Replicate experiments in triplicate .
- SAR Analysis : Modify substituents (e.g., allylsulfanyl to methylsulfanyl) to isolate contributions of specific groups to activity. Correlate with LogP and solubility data .
- Data Interpretation : Apply ANOVA to identify statistically significant differences between batches or assay conditions .
Q. How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be addressed during refinement?
- Methodological Guidance :
- Multi-Software Validation : Refine using SHELXL , OLEX2 , and JANA2006 to cross-validate displacement parameters and hydrogen bonding networks.
- Twinned Data : For crystals with twinning (common in triazole derivatives), use TWINLAW in SHELXL to deconvolute overlapping reflections .
- Occupancy Refinement : Adjust site occupancy factors (SOFs) for disordered allylsulfanyl groups using PART instructions in SHELXL .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Guidance :
- Kinetic Studies : Monitor reactions (e.g., with benzyl bromide) via HPLC to determine rate constants. Use Eyring plots to assess activation parameters (ΔH‡, ΔS‡) .
- DFT Transition States : Identify intermediates using B3LYP/6-31G(d). The triazole N3 position is more nucleophilic due to resonance stabilization of the leaving group .
- Isotopic Labeling : Use ³⁵S-labeled allylsulfanyl groups to trace substitution pathways via autoradiography .
Data Analysis and Contradiction Management
Q. How should researchers handle conflicting computational and experimental results for dipole moments?
- Methodological Guidance :
- Experimental Dipole Measurement : Use dielectric constant measurements in non-polar solvents (e.g., benzene) with a dipole meter .
- Basis Set Optimization : Recompute DFT with larger basis sets (e.g., aug-cc-pVTZ) and include anharmonic corrections .
- Error Analysis : Calculate % deviation between methods; >10% deviation may indicate solvent effects or conformational flexibility in the allylsulfanyl group .
Q. What protocols ensure reproducibility in biological activity studies across labs?
- Methodological Guidance :
- Compound Purity : Require ≥98% purity (HPLC) and provide detailed spectral data (IR, NMR) in supplementary materials .
- Cell Culture Conditions : Specify passage numbers, serum type (e.g., FBS concentration), and incubation times in publications .
- Data Reporting : Follow MIAME guidelines for omics data and ARRIVE for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
